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Commercial Sourcing and Technical Guide for High-Purity Ritonavir-13C3

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Compound of Interest					
Compound Name:	Ritonavir-13C3				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Ritonavir-13C3**, a stable isotope-labeled internal standard crucial for pharmacokinetic, bioequivalence, and metabolism studies of the antiretroviral drug Ritonavir. This document outlines key specifications from various suppliers, details on analytical methodologies for quality control, and a summary of its synthesis.

Introduction to Ritonavir-13C3

Ritonavir, an HIV protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART).[1] Its pharmacokinetic profile and potential for drug-drug interactions necessitate accurate quantification in biological matrices. **Ritonavir-13C3**, with three carbon-13 isotopes incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to unlabeled Ritonavir, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring precise and accurate quantification of the active pharmaceutical ingredient (API).

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer high-purity **Ritonavir-13C3**. While specific batch-to-batch variations exist, the following tables summarize the typical product specifications available in the market. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise data.



Table 1: General Product Specifications for Ritonavir-13C3

Parameter	Typical Specification	
Chemical Name	(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N- [(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2- [[methyl-[(2-propan-2-yl-1,3-thiazol-4- yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6- diphenylhexan-2-yl]carbamate[2]	
CAS Number	1217673-23-8[2][3]	
Molecular Formula	C34 ¹³ C3H48N6O5S2	
Molecular Weight	Approximately 723.9 g/mol [2]	
Appearance	White to off-white or pale yellow solid/powder	
Storage	Typically -20°C, protected from light	

Table 2: Comparative Data from Commercial Suppliers



Supplier	Product Number	Reported Purity (Typical)	Isotopic Enrichment (Typical)	Available Formulations
LGC Standards	TRC-R535001	≥98% (Chemical Purity by HPLC)	≥99 atom % ¹³ C	Neat solid
Santa Cruz Biotechnology	sc-217773	Information available upon request of CoA	Information available upon request of CoA	Neat solid
Biosynth	SY.R535001- 13C3	Information available upon request of CoA	Information available upon request of CoA	Neat solid
Pharmaffiliates	PA STI 078210	Information available upon request of CoA	Information available upon request of CoA	Neat solid
Selleck Chemicals	S1185	HPLC: 99.95% purity[4]	NMR: Consistent with structure[4]	Powder

Note: The data in Table 2 is based on publicly available information and may not reflect the most current specifications. It is imperative to obtain a lot-specific Certificate of Analysis for precise quantitative data.

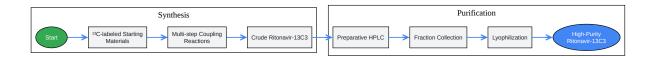
Synthesis and Purification

The synthesis of **Ritonavir-13C3** involves a multi-step process where the carbon-13 labels are introduced at specific positions within the molecule. While proprietary synthesis routes are not fully disclosed by commercial suppliers, the general approach involves the use of ¹³C-labeled starting materials.

A plausible synthetic route would involve the preparation of a ¹³C-labeled thiazole-methanol fragment, which is then coupled with the main backbone of the Ritonavir molecule. For instance, the synthesis could start from ¹³C-labeled thiourea and a ¹³C-labeled brominated precursor to form the thiazole ring with two ¹³C atoms. A subsequent reaction with a ¹³C-labeled methylating agent could introduce the third ¹³C atom.



Purification is critical to ensure high chemical and isotopic purity. The final product is typically purified using preparative High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials, byproducts, and unlabeled Ritonavir. The purified product is then lyophilized to yield a stable, solid material.



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A simplified workflow for the synthesis and purification of **Ritonavir-13C3**.

Analytical Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of **Ritonavir-13C3**, a series of analytical tests are performed. The results of these tests are documented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology: A reversed-phase HPLC method with UV detection is typically employed to determine the chemical purity of **Ritonavir-13C3**.

- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate
 or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at a wavelength where Ritonavir exhibits strong absorbance (e.g., 240 nm).



Quantification: The purity is determined by comparing the peak area of the Ritonavir-13C3
to the total area of all observed peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Methodology: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is used to confirm the molecular weight and determine the isotopic enrichment of **Ritonavir-13C3**.

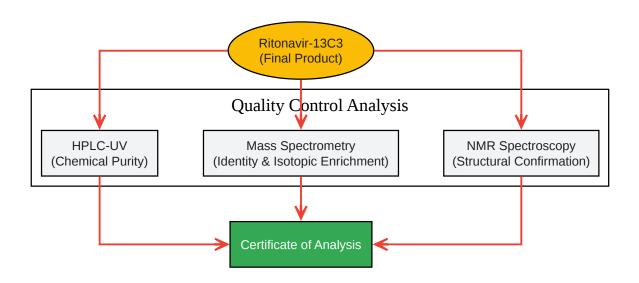
- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Mass Analyzer: Time-of-flight (TOF), Orbitrap, or triple quadrupole analyzers.
- Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+ of Ritonavir-13C3 at approximately m/z 724.9. The isotopic distribution is analyzed to calculate the percentage of molecules that contain the three ¹³C atoms, thus confirming the isotopic enrichment. The fragmentation pattern in MS/MS can be compared to that of an unlabeled Ritonavir standard to further confirm the structural identity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **Ritonavir-13C3**.

- Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
- Analysis: The ¹H NMR spectrum will be very similar to that of unlabeled Ritonavir, with minor shifts possible due to the presence of ¹³C. The ¹³C NMR spectrum will show enhanced signals for the carbon atoms that are isotopically labeled, confirming the position of the labels.





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The analytical workflow for quality control of **Ritonavir-13C3**.

Application in Research and Development

High-purity **Ritonavir-13C3** is an indispensable tool for drug development professionals. Its primary application is as an internal standard in bioanalytical methods for the quantification of Ritonavir in various biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects during analysis, leading to highly accurate and precise results.

This is particularly important for:

- Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir.
- Bioequivalence (BE) studies: To compare the bioavailability of a generic formulation to the innovator product.
- Therapeutic Drug Monitoring (TDM): To ensure that patients are maintaining therapeutic concentrations of Ritonavir.
- Drug-drug interaction (DDI) studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Ritonavir.



Conclusion

The commercial availability of high-purity **Ritonavir-13C3** from various suppliers provides researchers with a reliable tool for the accurate quantification of Ritonavir. This technical guide has summarized the key specifications, synthesis, and analytical methodologies associated with this essential internal standard. When sourcing **Ritonavir-13C3**, it is crucial for researchers to obtain and carefully review the lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of their analytical methods. The use of this high-quality internal standard will ultimately contribute to the generation of robust and reliable data in the development and clinical use of Ritonavir.

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References

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